molecular formula C8H6ClF3N2O2 B15296167 Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate CAS No. 2116859-54-0

Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate

Cat. No.: B15296167
CAS No.: 2116859-54-0
M. Wt: 254.59 g/mol
InChI Key: HOKYNNYDXQXWMY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an ethyl ester group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridazine and trifluoromethylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature and time are optimized to achieve the desired product yield.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    3-Chloro-5-(trifluoromethyl)pyridazine: Lacks the ethyl ester group, which affects its reactivity and applications.

    Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Another structurally related compound with different functional groups.

Properties

CAS No.

2116859-54-0

Molecular Formula

C8H6ClF3N2O2

Molecular Weight

254.59 g/mol

IUPAC Name

ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate

InChI

InChI=1S/C8H6ClF3N2O2/c1-2-16-7(15)5-4(8(10,11)12)3-13-14-6(5)9/h3H,2H2,1H3

InChI Key

HOKYNNYDXQXWMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1C(F)(F)F)Cl

Origin of Product

United States

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